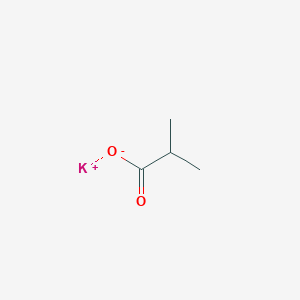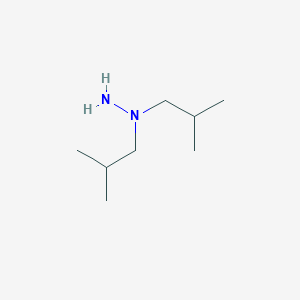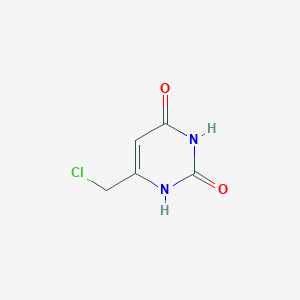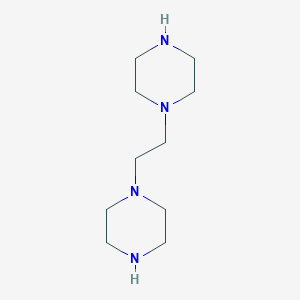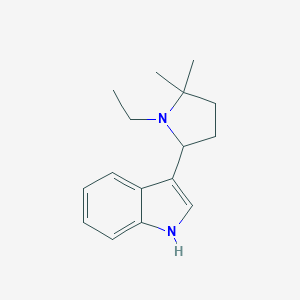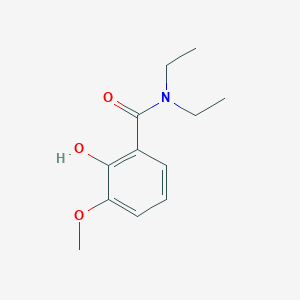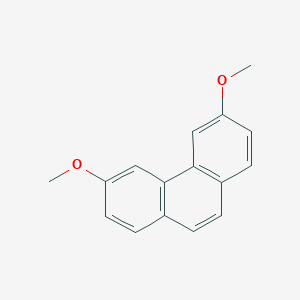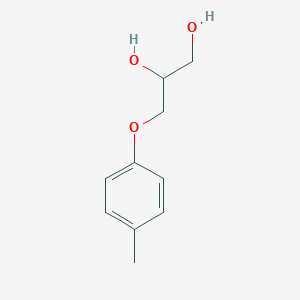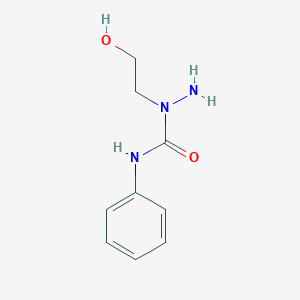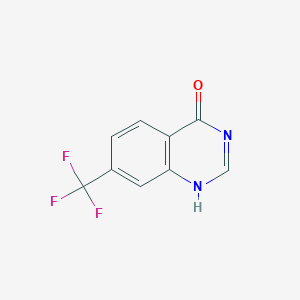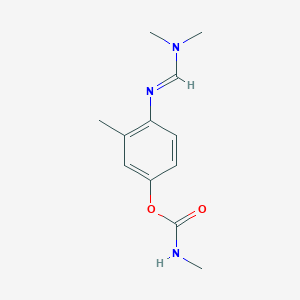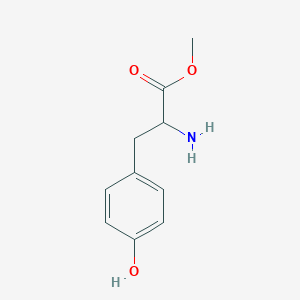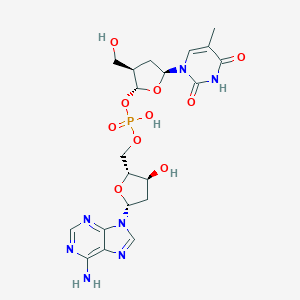
Adenosine, thymidylyl-(3'-5')-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that is synthesized by the enzyme thymidylate synthase. It is involved in DNA synthesis and repair, and also serves as a signaling molecule in various physiological processes. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a crucial molecule in the field of biochemistry and molecular biology, and its properties and functions have been extensively studied.
Wirkmechanismus
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is incorporated into DNA during replication and repair. It acts as a building block for DNA synthesis, and its presence is essential for the maintenance of genomic stability. Adenosine, thymidylyl-(3'-5')-2'-deoxy- also serves as a signaling molecule, and its levels are tightly regulated in response to various physiological stimuli.
Biochemische Und Physiologische Effekte
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is essential for DNA synthesis and repair, and its levels are altered in response to various stressors. It also serves as a signaling molecule, and its effects are mediated by specific receptors. Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been implicated in various physiological processes, including inflammation, immune response, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a widely used substrate for the study of thymidylate synthase and DNA synthesis. Its availability and stability make it an ideal molecule for biochemical and molecular biology experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued. These include the development of new methods for the synthesis and purification of adenosine, thymidylyl-(3'-5')-2'-deoxy-, the identification of new targets for its signaling effects, and the study of its role in disease states. Additionally, the development of new technologies for the detection and quantification of adenosine, thymidylyl-(3'-5')-2'-deoxy- could lead to new insights into its functions and mechanisms of action.
In conclusion, adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that plays an important role in various biological processes. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its use as a substrate for biochemical and molecular biology experiments is well-established. The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued to further our understanding of its functions and mechanisms of action.
Synthesemethoden
The synthesis of adenosine, thymidylyl-(3'-5')-2'-deoxy- involves the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. This reaction requires the cofactor 5,10-methylenetetrahydrofolate (MTHF) as a source of methyl groups. The conversion of dUMP to dTMP is the rate-limiting step in DNA synthesis and is an essential process for cell proliferation.
Wissenschaftliche Forschungsanwendungen
Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been extensively studied in the field of biochemistry and molecular biology. It is used as a substrate for the study of thymidylate synthase, which is an important enzyme in DNA synthesis. The mechanism of action of thymidylate synthase and its interaction with adenosine, thymidylyl-(3'-5')-2'-deoxy- have been studied in detail. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is also used as a marker for DNA damage and repair, and its levels are altered in response to various stressors.
Eigenschaften
CAS-Nummer |
19192-40-6 |
|---|---|
Produktname |
Adenosine, thymidylyl-(3'-5')-2'-deoxy- |
Molekularformel |
C20H26N7O10P |
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |
InChI-Schlüssel |
XPAOKCSHUNYPBS-XSBNNCSWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Synonyme |
(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



